molecular formula C19H21N5O4S B2859637 Ethyl 2-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate CAS No. 895004-37-2

Ethyl 2-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate

Cat. No.: B2859637
CAS No.: 895004-37-2
M. Wt: 415.47
InChI Key: YLRZINQCYVTEIW-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a thioacetamido linkage, and an ethyl benzoate moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate typically involves multiple steps:

  • Formation of the Triazolopyrimidine Core: : This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring. Commonly, a hydrazine derivative reacts with a suitable nitrile or amidine under acidic or basic conditions to form the triazole ring, which is then fused with a pyrimidine ring.

  • Thioacetamido Linkage Formation: : The triazolopyrimidine intermediate is then reacted with a thioacetic acid derivative to introduce the thioacetamido group. This reaction often requires the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

  • Esterification: : The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl benzoate moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for reagent addition and temperature control would enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamido group, forming sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the carbonyl groups in the triazolopyrimidine core, potentially converting them to alcohols.

  • Substitution: : Nucleophilic substitution reactions can occur at the ester group, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohol Derivatives: From reduction reactions.

    Substituted Esters: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 2-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown potential as an enzyme inhibitor. Its structure allows it to bind to specific active sites on enzymes, thereby modulating their activity. This makes it a candidate for drug development, particularly in targeting diseases where enzyme regulation is crucial.

Medicine

In medicine, the compound’s potential as an anti-inflammatory and antimicrobial agent is being explored. Its ability to interact with biological molecules suggests it could be developed into therapeutic agents for treating infections and inflammatory conditions.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The triazolopyrimidine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The thioacetamido group enhances its binding affinity through additional interactions, such as hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-((7-oxo-5-methyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate
  • Ethyl 2-(2-((7-oxo-5-ethyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate

Uniqueness

Ethyl 2-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate is unique due to its specific propyl substitution, which can influence its biological activity and chemical reactivity. This substitution can affect the compound’s solubility, binding affinity, and overall pharmacokinetic properties, making it distinct from its analogs.

Properties

IUPAC Name

ethyl 2-[[2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4S/c1-3-7-12-10-15(25)21-18-22-23-19(24(12)18)29-11-16(26)20-14-9-6-5-8-13(14)17(27)28-4-2/h5-6,8-10H,3-4,7,11H2,1-2H3,(H,20,26)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRZINQCYVTEIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=CC=C3C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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